2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole
Overview
Description
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole is a chemical compound known for its utility in various chemical reactions, particularly in the field of catalysis. This compound is characterized by the presence of a phosphine group attached to a pyrrole ring, which is further substituted with a phenyl group. The compound’s structure allows it to act as a ligand in various catalytic processes, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1-phenyl-1H-pyrrole with di-tert-butylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by palladium or nickel complexes to facilitate the formation of the phosphine-pyrrole bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are common.
Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or sodium tert-butoxide, are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields phosphine oxides, while coupling reactions produce various substituted aromatic compounds.
Scientific Research Applications
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with metal centers (e.g., palladium, nickel), forming stable complexes that facilitate various chemical transformations. These metal-ligand complexes activate substrates, lower activation energies, and increase reaction rates. The phenyl and pyrrole groups provide steric and electronic effects that influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
XPhos: Another bulky phosphine ligand used in similar catalytic applications.
SPhos: A phosphine ligand with a similar structure but different steric and electronic properties.
Uniqueness
2-(Di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a phenyl group, which provides distinct steric and electronic characteristics. This uniqueness allows it to exhibit different reactivity and selectivity compared to other phosphine ligands, making it valuable for specific catalytic applications .
Properties
IUPAC Name |
ditert-butyl-(1-phenylpyrrol-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NP/c1-17(2,3)20(18(4,5)6)16-13-10-14-19(16)15-11-8-7-9-12-15/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVDGSKDQGMLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464862 | |
Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672937-61-0 | |
Record name | 2-(Di-tert-butylphosphanyl)-1-phenyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20464862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-(di-tert-butyl-phosphino)-1-phenyl-1H-pyrrole (cataCXium®PtB) essential for the Suzuki coupling of aryl chlorides with basic nitrogen centers in water without added base, as opposed to other phosphorus ligands?
A1: The research [] demonstrates that cataCXium®PtB's effectiveness stems from its bulky structure. This bulkiness likely hinders the formation of inactive palladium species and facilitates the oxidative addition step in the catalytic cycle, even in the presence of potentially coordinating basic nitrogen groups on the aryl chloride substrates. While other phosphorus ligands were tested, they did not provide comparable yields, suggesting that their steric properties were not as beneficial for this specific reaction.
Q2: How does the acidity of the reaction medium affect the performance of cataCXium®PtB in these Suzuki couplings?
A2: The study [] reveals that cataCXium®PtB's efficacy is sensitive to pH. High yields were observed with 4-chlorobenzylamine at pH 6.0, but these diminished significantly at pH 5.0 and below. This decrease is attributed to the protonation of the pyrrole nitrogen in cataCXium®PtB at lower pH values. This protonation likely disrupts the coordination of the ligand to the palladium center, leading to the decomposition of the active catalytic species and consequently, lower yields.
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